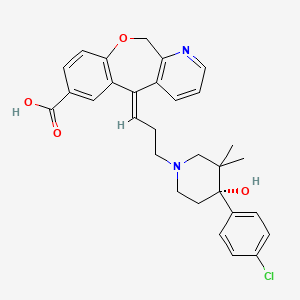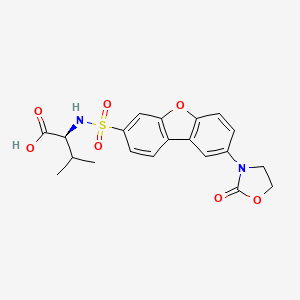
mPEG4-Mal
Descripción general
Descripción
Monomethoxy polyethylene glycol maleimide, commonly referred to as mPEG4-Mal, is a polyethylene glycol derivative that contains a maleimide functional group. This compound is widely used in various scientific fields due to its ability to form stable covalent bonds with thiol groups, making it a valuable tool for bioconjugation and drug delivery applications.
Mecanismo De Acción
Target of Action
mPEG4-Mal, also known as m-PEG4-amino-Mal, is a polyethylene glycol (PEG)-based PROTAC linker . The primary target of this compound is the thiol group of a biomolecule . The maleimide group in this compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond between the maleimide group of this compound and the thiol group of a biomolecule . This interaction enables the connection of the biomolecule with a thiol, which is crucial for the synthesis of a series of PROTACs .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a covalent bond with a biomolecule’s thiol group . This action enables the connection of the biomolecule with a thiol, facilitating the synthesis of a series of PROTACs . These PROTACs can then induce the degradation of specific target proteins, influencing various cellular processes.
Action Environment
It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration level of its environment.
Análisis Bioquímico
Biochemical Properties
The maleimide group in mPEG4-Mal can react with a thiol group to form a covalent bond . This enables the connection of this compound with biomolecules that contain a thiol group . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond between the maleimide group in this compound and a thiol group in a biomolecule . This reaction can lead to the modification of the biomolecule, potentially altering its function.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound that can be stored at -20°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of monomethoxy polyethylene glycol maleimide involves the reaction of monomethoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction typically occurs in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity . The resulting product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of monomethoxy polyethylene glycol maleimide involves large-scale reactions with stringent quality control measures. The starting material, monomethoxy polyethylene glycol, is reacted with maleic anhydride in large reactors, followed by purification processes such as distillation and crystallization to obtain the final product. The purity and quality of the product are ensured through rigorous analytical testing, including high-performance liquid chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Monomethoxy polyethylene glycol maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group reacts with free sulfhydryl groups to form stable thioether bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions: The reaction between monomethoxy polyethylene glycol maleimide and thiol groups typically occurs at a pH range of 6.5 to 7.5. Common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins and peptides . The reaction conditions are mild, often carried out at room temperature, and do not require the use of organic solvents, making it suitable for aqueous environments.
Major Products Formed: The major product formed from the reaction of monomethoxy polyethylene glycol maleimide with thiol groups is a stable thioether bond. This covalent bond is non-cleavable and provides a robust linkage between the polyethylene glycol moiety and the thiol-containing molecule .
Aplicaciones Científicas De Investigación
Monomethoxy polyethylene glycol maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the modification of biomolecules, enabling the attachment of polyethylene glycol chains to proteins, peptides, and other molecules
In biology and medicine, monomethoxy polyethylene glycol maleimide is used in the development of drug delivery systems. The PEGylation of therapeutic proteins and peptides improves their pharmacokinetic properties, reduces immunogenicity, and extends their half-life in the bloodstream. Additionally, it is used in the preparation of bioconjugates for targeted drug delivery, allowing for the selective delivery of drugs to specific cells or tissues.
In the industrial sector, monomethoxy polyethylene glycol maleimide is used in the formulation of various products, including cosmetics, pharmaceuticals, and coatings. Its ability to form stable covalent bonds with thiol groups makes it a valuable additive for enhancing the properties of these products.
Comparación Con Compuestos Similares
Monomethoxy polyethylene glycol maleimide is unique in its ability to form stable covalent bonds with thiol groups, making it highly specific and efficient for bioconjugation applications. Similar compounds include other polyethylene glycol derivatives with different functional groups, such as monomethoxy polyethylene glycol succinimidyl carbonate and monomethoxy polyethylene glycol aldehyde . These compounds also enable the modification of biomolecules but differ in their reactivity and specificity towards target functional groups.
List of Similar Compounds:- Monomethoxy polyethylene glycol succinimidyl carbonate
- Monomethoxy polyethylene glycol aldehyde
- Monomethoxy polyethylene glycol amine
- Monomethoxy polyethylene glycol carboxylate
Monomethoxy polyethylene glycol maleimide stands out due to its high reactivity and specificity towards thiol groups, making it a preferred choice for applications requiring stable and permanent modifications.
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHTYEHHGXSUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)



![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)



